2,2'-Dinitrobiphenyl 2,2'-Dinitrobiphenyl The electroreduction of 2,2′-dinitrobiphenyl in anionic, cationic, and nonionic micellar solutions has been studied by polarography and cyclic voltammetry.
2,2'-dinitrobiphenyl is biphenyl substituted with nitro groups at the 2- and 2'-positions. It is a member of biphenyls and a C-nitro compound.
Brand Name: Vulcanchem
CAS No.: 2436-96-6
VCID: VC21243953
InChI: InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H
SMILES: C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H8N2O4
Molecular Weight: 244.2 g/mol

2,2'-Dinitrobiphenyl

CAS No.: 2436-96-6

Cat. No.: VC21243953

Molecular Formula: C12H8N2O4

Molecular Weight: 244.2 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dinitrobiphenyl - 2436-96-6

Specification

Description The electroreduction of 2,2′-dinitrobiphenyl in anionic, cationic, and nonionic micellar solutions has been studied by polarography and cyclic voltammetry.
2,2'-dinitrobiphenyl is biphenyl substituted with nitro groups at the 2- and 2'-positions. It is a member of biphenyls and a C-nitro compound.
CAS No. 2436-96-6
Molecular Formula C12H8N2O4
Molecular Weight 244.2 g/mol
IUPAC Name 1-nitro-2-(2-nitrophenyl)benzene
Standard InChI InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H
Standard InChI Key QAFJHDNFUMKVIE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Boiling Point 305.0 °C
Melting Point 126.0 °C

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